molecular formula C24H26N4O3 B7691728 N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B7691728
M. Wt: 418.5 g/mol
InChI Key: MGAZWNSHQJZWIS-UHFFFAOYSA-N
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Description

N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle This interaction results in the inhibition of cell proliferation, particularly in cancer cells

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects include reduced tumor growth and potentially induced apoptosis in cancer cells.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By disrupting the cell cycle, the compound can reduce tumor growth. Some compounds with similar structures have shown cytotoxic activities against various cancer cell lines .

Properties

IUPAC Name

3,4-dimethoxy-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-14(2)13-28-23-18(11-16-7-6-15(3)10-19(16)25-23)22(27-28)26-24(29)17-8-9-20(30-4)21(12-17)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAZWNSHQJZWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.